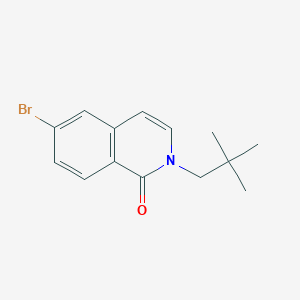
N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide is an organic compound with a complex structure that includes an aminophenyl group, a sulfonyl group, and a cyclopentanecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide typically involves multiple steps. One common method starts with the reaction of 4-nitrobenzenesulfonyl chloride with cyclopentanecarboxamide in the presence of a base such as triethylamine. This reaction forms the intermediate N-((4-nitrophenyl)sulfonyl)cyclopentanecarboxamide. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-((4-Nitrophenyl)sulfonyl)cyclopentanecarboxamide.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, while the cyclopentanecarboxamide moiety provides additional binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-((4-Nitrophenyl)sulfonyl)cyclopentanecarboxamide
- N-((4-Methylphenyl)sulfonyl)cyclopentanecarboxamide
- N-((4-Chlorophenyl)sulfonyl)cyclopentanecarboxamide
Uniqueness
N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable molecule in scientific research.
Propiedades
Fórmula molecular |
C12H16N2O3S |
|---|---|
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
N-(4-aminophenyl)sulfonylcyclopentanecarboxamide |
InChI |
InChI=1S/C12H16N2O3S/c13-10-5-7-11(8-6-10)18(16,17)14-12(15)9-3-1-2-4-9/h5-9H,1-4,13H2,(H,14,15) |
Clave InChI |
SLDOUNAIGNVPDB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)
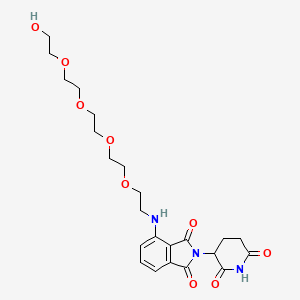
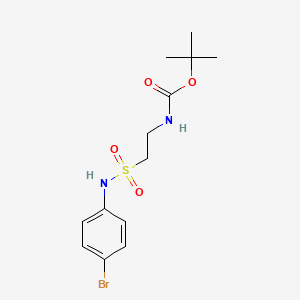

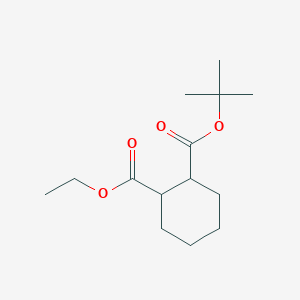

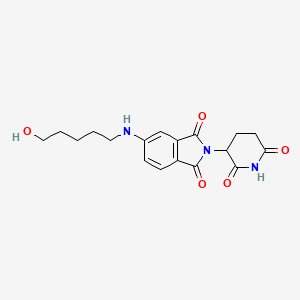
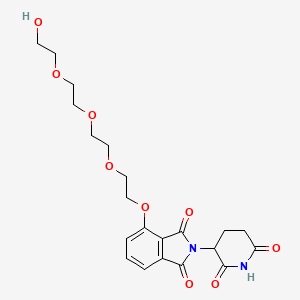
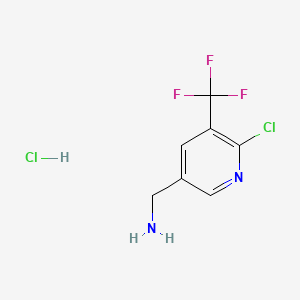
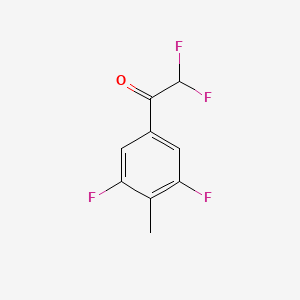
![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)

